N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-13-7-3-6-12(10-13)14(18)8-9-17-15(19)11-4-1-2-5-11/h3,6-7,10-11,14,18H,1-2,4-5,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHWZQAHWBLPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide typically involves the reaction of 3-chlorobenzaldehyde with cyclopentanecarboxylic acid in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, inferences can be drawn from structurally related compounds in the same chemical classes.
Core Structural Differences
- Cyclopentanecarboxamide vs. Cyclopropanecarboxamide: N-[3-(3-Chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide differs from cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) in ring size (cyclopentane vs. cyclopropane).
Hydroxypropyl Chain vs. Methoxypropyl Group :
Unlike methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine), the hydroxypropyl group in the target compound could increase hydrophilicity, affecting solubility and bioavailability .
Functional Group Analysis
- Chlorophenyl Moiety: The 3-chlorophenyl group is shared with 3-chloro-N-phenyl-phthalimide () and cyprofuram (). This group is critical in agrochemicals for enhancing stability and bioactivity. For example, 3-chloro-N-phenyl-phthalimide is a precursor for polyimide monomers, while cyprofuram acts as a fungicide .
- Carboxamide Linkage: The carboxamide group is a common pharmacophore in pesticides (e.g., flutolanil, a benzamide fungicide).
Data Table: Key Structural and Functional Comparisons
Research Findings and Hypotheses
- Agrochemical Potential: The chlorophenyl and carboxamide groups align with pesticidal agents like cyprofuram and flutolanil, suggesting possible antifungal or herbicidal activity. The hydroxypropyl chain might modify pharmacokinetics compared to methoxypropyl analogs .
Synthetic Challenges :
The hydroxypropyl group could introduce steric hindrance during synthesis, contrasting with simpler analogs like 3-chloro-N-phenyl-phthalimide, which is synthesized via direct condensation .Polymer Applications : While 3-chloro-N-phenyl-phthalimide is a polymer precursor, the target compound’s cyclopentane ring and hydroxy group may limit thermal stability, making it less suitable for high-performance polymers .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopentanecarboxamide, and how do they influence experimental design?
- Answer : Critical physicochemical properties include solubility (polar vs. nonpolar solvents), logP (partition coefficient), and stability under varying pH/temperature. For example, the hydroxyl and carboxamide groups suggest hydrogen-bonding potential, affecting solubility in aqueous buffers. These properties guide formulation for biological assays (e.g., DMSO stock solutions for in vitro studies) and storage conditions (e.g., −20°C for long-term stability) .
Q. What synthetic routes are commonly employed for this compound, and how can yield be optimized?
- Answer : Synthesis typically involves:
Step 1 : Coupling cyclopentanecarboxylic acid with 3-(3-chlorophenyl)-3-hydroxypropylamine via carbodiimide-mediated amidation.
Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield optimization strategies include adjusting stoichiometry (1.2:1 amine:acid ratio), catalyst screening (e.g., HOBt/DMAP), and solvent selection (e.g., DMF for improved solubility) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Answer :
- NMR (¹H/¹³C) confirms amide bond formation and substituent positions.
- HPLC-MS verifies purity (>95%) and molecular weight.
- X-ray crystallography (if crystallizable) resolves stereochemistry, as seen in related chlorophenyl-carboxamide analogs .
Advanced Research Questions
Q. What computational methods are effective in predicting the biological targets of this compound?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and pharmacophore modeling can predict interactions with enzymes/receptors (e.g., kinases, GPCRs). For instance, the chlorophenyl group may occupy hydrophobic pockets, while the hydroxypropyl chain engages in hydrogen bonding. MD simulations assess binding stability over time. Validation requires in vitro assays (e.g., FRET-based enzymatic inhibition) .
Q. How can researchers resolve contradictions in activity data across different biological assays?
- Answer : Discrepancies may arise from assay conditions (e.g., cell permeability vs. in vitro enzyme activity). Methodological approaches include:
- Dose-response curves to confirm EC50/IC50 consistency.
- Metabolic stability tests (e.g., liver microsomes) to assess compound degradation.
- Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?
- Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., sulfonate) to improve solubility without compromising membrane permeability.
- Prodrug derivatization : Protect the hydroxyl group with acetyl to enhance oral bioavailability.
- In silico ADMET prediction (e.g., SwissADME) to prioritize analogs with favorable logS, CYP450 inhibition profiles .
Q. How can experimental design principles minimize variability in toxicity studies?
- Answer : Use statistical DoE (Design of Experiments) to control variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
